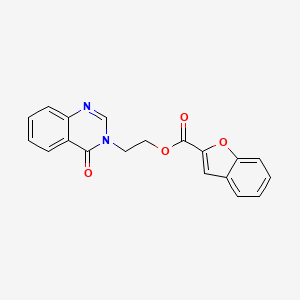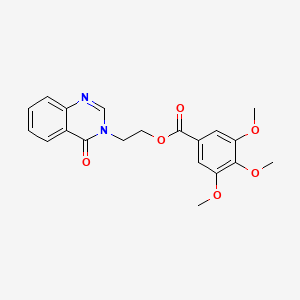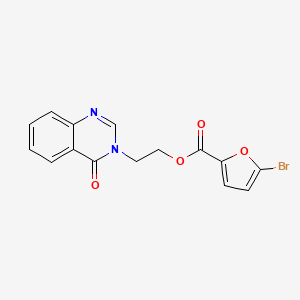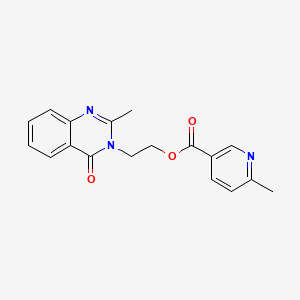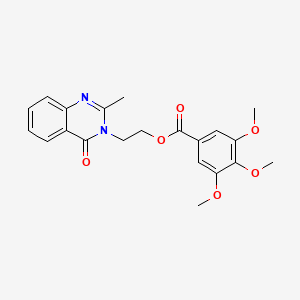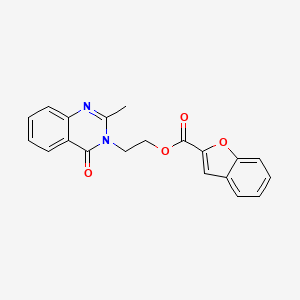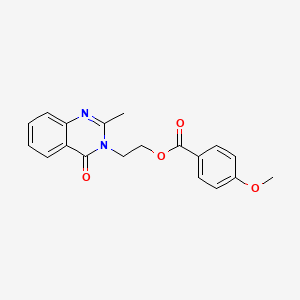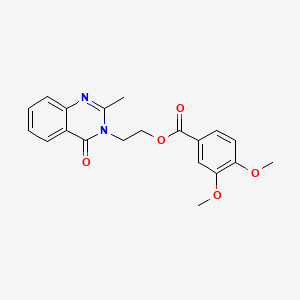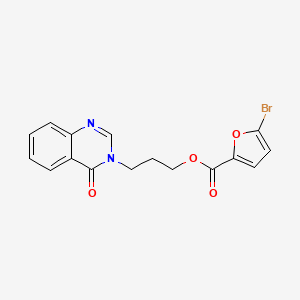![molecular formula C18H24N2O4S B604208 3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 1374684-62-4](/img/structure/B604208.png)
3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dipropoxybenzenesulfonyl chloride and 3-pyridinylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dipropoxybenzenesulfonyl chloride is added dropwise to a solution of 3-pyridinylmethylamine in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pyridinylmethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1374684-62-4 |
|---|---|
Molekularformel |
C18H24N2O4S |
Molekulargewicht |
364.5g/mol |
IUPAC-Name |
3,4-dipropoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S/c1-3-10-23-17-8-7-16(12-18(17)24-11-4-2)25(21,22)20-14-15-6-5-9-19-13-15/h5-9,12-13,20H,3-4,10-11,14H2,1-2H3 |
InChI-Schlüssel |
GTECLYWEDOTSDQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(1-benzofuran-2-ylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604126.png)
![N-[3-(isonicotinoylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604128.png)
![N-{3-[(2-pyridinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604129.png)
![N-(2-{[(6-methyl-3-pyridinyl)carbonyl]amino}ethyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B604131.png)
![N-{3-[(2-thienylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604134.png)
